molecular formula C8H8N2O2S B2433342 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione CAS No. 858206-54-9

5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione

Cat. No.: B2433342
CAS No.: 858206-54-9
M. Wt: 196.22
InChI Key: PUTWZZJHSOQALV-UHFFFAOYSA-N
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Description

5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione: is a heterocyclic compound with a molecular formula of C8H8N2O2S and a molecular weight of 196.23 g/mol . This compound features a five-membered imidazolidine ring fused with a thiophene ring, making it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

It has been reported to exhibit potency against TNKS , indicating that it may interact with this enzyme in biochemical reactions

Cellular Effects

It has been reported to have an IC50 of approximately 1 µM in cell-based assays , suggesting that it may influence cell function

Molecular Mechanism

It is known to bind to TNKS

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione can be achieved through multi-component reactions, such as the Knoevenagel condensation . This method involves the reaction of thiophene-3-carboxaldehyde with urea and methylamine under controlled conditions. The reaction typically requires a solvent like ethanol and a catalyst such as piperidine, followed by heating to reflux.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it into a more saturated form.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Saturated imidazolidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology and Medicine: Research has shown that derivatives of imidazolidine-2,4-dione exhibit anticonvulsant and antibacterial activities . These properties make 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.

Properties

IUPAC Name

5-methyl-5-thiophen-3-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-8(5-2-3-13-4-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTWZZJHSOQALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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